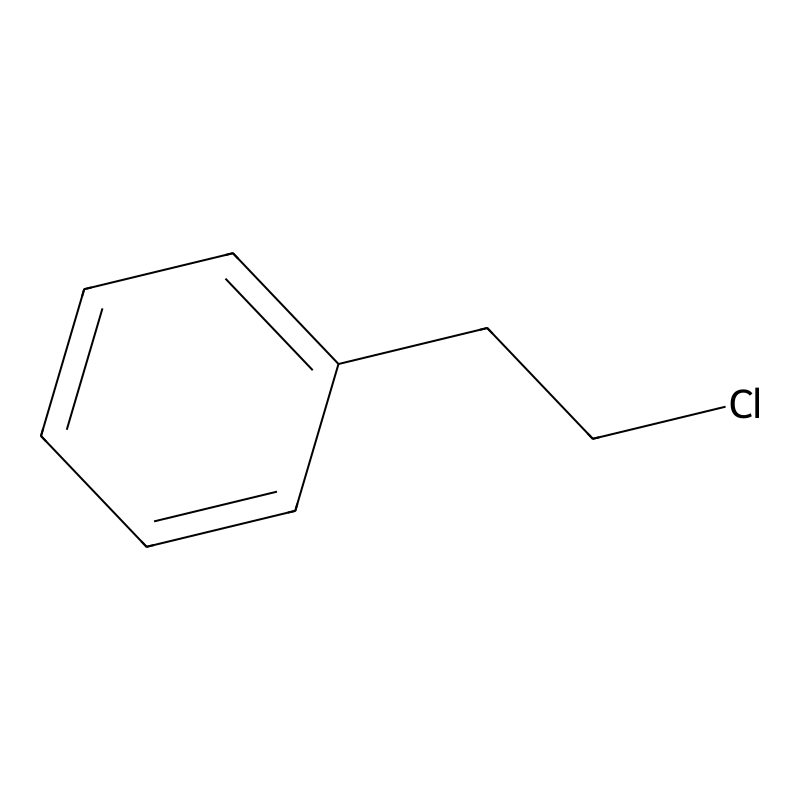(2-Chloroethyl)benzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Insoluble in water
Soluble in acetone, benzene, caron tetrachloride, chloroform
Synonyms
Canonical SMILES
(2-Chloroethyl)benzene, also known as β-phenethyl chloride or 2-phenyl-1-chloroethane, is an organic compound with the molecular formula and a molecular weight of approximately 140.61 g/mol. It features a benzene ring attached to a chloroethyl group, making it a member of the chlorinated aromatic hydrocarbons. The compound has various synonyms including β-phenylethyl chloride and 1-chloro-2-phenylethane, and it is identified by the CAS number 622-24-2 and the InChI Key MNNZINNZIQVULG-UHFFFAOYSA-N .
(2-Chloroethyl)benzene should be handled with care in a scientific research setting following general laboratory safety guidelines.
- Limited information is available on the specific toxicity of (2-Chloroethyl)benzene. However, the presence of chlorine suggests potential health hazards.
- Chloroethane, a similar compound, is a suspected carcinogen [].
- (2-Chloroethyl)benzene is likely flammable and should be kept away from heat and ignition sources [].
- Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the chlorine atom.
- Elimination Reactions: Under certain conditions, (2-chloroethyl)benzene can undergo elimination reactions to form alkenes.
- Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the benzene ring .
The biological activity of (2-chloroethyl)benzene has been studied primarily in the context of its potential toxicity and effects on human health. It is classified as a possible mutagen and has shown inhibitory effects on certain cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism. This inhibition may lead to altered pharmacokinetics for co-administered drugs . Furthermore, exposure to high concentrations can cause symptoms such as headache, dizziness, and nausea .
Several methods exist for synthesizing (2-chloroethyl)benzene:
- Chlorination of Ethylbenzene: Ethylbenzene can be chlorinated using chlorine gas in the presence of UV light or heat to yield (2-chloroethyl)benzene.
- Alkylation Reactions: The compound can also be synthesized through alkylation reactions involving phenyl compounds and chloroethane under suitable conditions.
- Micellar Catalysis: A more recent method involves micellar catalysis in a biphasic oil/water system for chloromethylation reactions .
(2-Chloroethyl)benzene is utilized in various applications:
- Intermediate in Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
- Solvent Properties: Due to its solubility characteristics, it is used as a solvent in
Studies have indicated that (2-chloroethyl)benzene interacts with biological systems primarily through its metabolic pathways. It has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction could potentially lead to drug-drug interactions when co-administered with other medications metabolized by these enzymes . Additionally, its low water solubility affects its bioavailability and environmental mobility .
(2-Chloroethyl)benzene shares structural similarities with several other chlorinated aromatic compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethylbenzene | C8H10 | Non-halogenated; used primarily as a solvent |
| Benzyl chloride | C7H7Cl | Contains a benzyl group; more reactive than (2-chloroethyl)benzene |
| 1-Chlorobutane | C4H9Cl | Aliphatic compound; simpler structure |
| Chlorobenzene | C6H5Cl | Aromatic but lacks the ethyl group |
While (2-chloroethyl)benzene retains both an aromatic character and a chloroalkyl functionality, its specific structure allows for distinct reactivity patterns compared to these similar compounds .
Color/Form
XLogP3
Boiling Point
Density
LogP
log Kow = 2.95
UNII
GHS Hazard Statements
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (50%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms

Irritant
Other CAS
622-24-2








